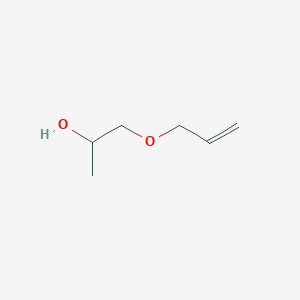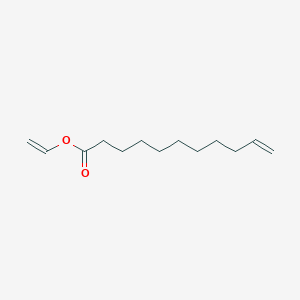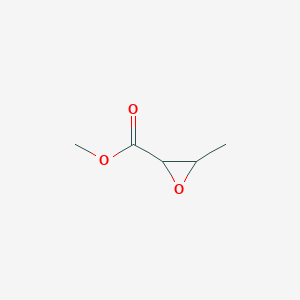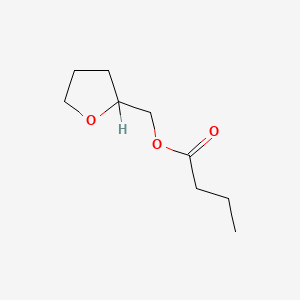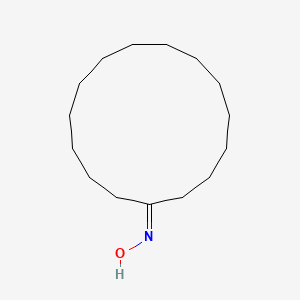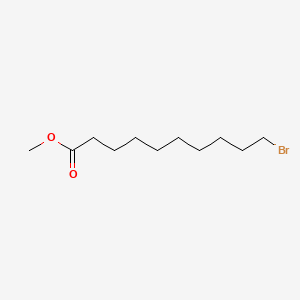
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, commonly referred to as 1,5-DMPM, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrazole ring system and is classified as a heterocyclic compound. In recent years, 1,5-DMPM has been studied for its potential use in a range of applications, including as a drug candidate and as a reagent in various laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine derivatives is in the field of corrosion inhibition. Studies have shown that certain pyrazole derivatives exhibit effective corrosion inhibitory properties. For example, density functional theory (DFT) was used to study the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, revealing a correlation between molecular parameters such as EHOMO, ELUMO, gap energy, and the corrosion inhibition efficiencies of these compounds (Wang et al., 2006). Another study highlighted the corrosion inhibition potential of tetrakis pyrazole derivatives for mild steel in acidic environments, demonstrating that these compounds act as mixed-type inhibitors and adhere to the Langmuir adsorption model (Louadi et al., 2017).
Antimicrobial and Anticancer Activities
Pyrazole derivatives have been identified as potential antimicrobial and anticancer agents. A series of pyrazole derivatives exhibited higher anticancer activity compared to reference drugs and demonstrated significant antimicrobial activity (Hafez et al., 2016). Another study synthesized pyrazole derivatives and screened them for antibacterial activity against various bacterial species, finding promising antibacterial effects (Al-Smaisim, 2012).
Catalysis and Polymerization
Pyrazole derivatives have also been explored in catalysis and polymerization processes. For instance, cobalt(II), zinc(II), and cadmium(II) complexes containing pyrazole-based ligands were synthesized and their efficiency in the ring-opening polymerization of rac-lactide was investigated. These complexes facilitated the formation of polylactides with varying polydispersity indices and molecular weights (Choe et al., 2021). In another study, mononuclear zinc(II) and cadmium(II) complexes involving pyrazole-based ligands were synthesized, and one of the zinc(II) complexes exhibited high catalytic activity in the polymerization of methyl methacrylate (Choi et al., 2015).
Medicinal Chemistry and Drug Design
The versatility of pyrazole derivatives is further exemplified in medicinal chemistry and drug design. Pyrazole-containing verdazyl radical ligands were studied, and their complexation with ruthenium(II) suggested potential applications in materials science due to their unique electrochemical and photophysical properties (Wu et al., 2003). Additionally, pyrazole-based Schiff bases have been synthesized and characterized, with potential implications in pharmacokinetics and drug development (Ossai et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death and the suppression of the diseases they cause
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Analyse Biochimique
Biochemical Properties
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors, which are used for the treatment of inflammatory and autoimmune diseases . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with JAK3 inhibitors can lead to alterations in cytokine signaling pathways, which are crucial for immune responses . This compound may also impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in dry conditions and stored in a freezer at -20°C . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to achieve the desired biological response . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Detailed studies on its subcellular localization provide insights into its mode of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBFGLTZOPGOSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341444 |
Source


|
| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
514801-21-9 |
Source


|
| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

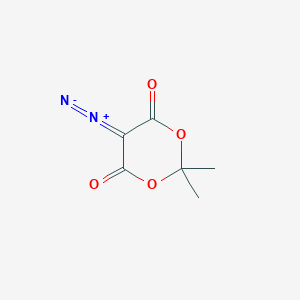




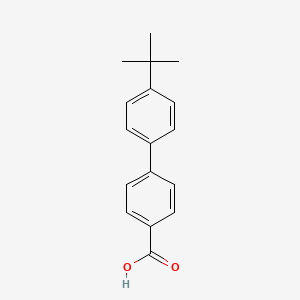
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
